molecular formula C10H18N4O3 B8707774 3-Azido-4-hydroxy-piperidine-1-carboxylic acid tert-butyl ester

3-Azido-4-hydroxy-piperidine-1-carboxylic acid tert-butyl ester

Cat. No. B8707774
M. Wt: 242.28 g/mol
InChI Key: KWVWELPTVBBQLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09090632B2

Procedure details

Sodium azide (0.94 g, 14.2 mmol) was added to a suspension of 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylic acid 1,1-dimethylethyl ester (2.18 g, 10.9 mmol) and ammonium chloride (0.76 g, 14.2 mmol) in a mixture of EtOH (11 mL) and H2O (11 mL). The mixture was stirred at 150° C. for 5 minutes under microwave irradiation. Then a saturated solution of NaHCO3 was added and the mixture was extracted with DCM. The organic layer was separated, dried (Na2SO4), filtered and the solvent evaporated in vacuo. The crude product was purified by flash column chromatography (silica; AcOEt in Heptane 20/80 to 80/20). The desired fractions were collected and the solvents evaporated in vacuo to yield 4-azido-3-hydroxy-1-piperidinecarboxylic acid 1,1-dimethylethyl ester (0.93 g, 35% yield) and 3-azido-4-hydroxy-1-piperidinecarboxylic acid 1,1-dimethylethyl ester (0.26 g, 10% yield).
Quantity
0.94 g
Type
reactant
Reaction Step One
Quantity
2.18 g
Type
reactant
Reaction Step One
Quantity
0.76 g
Type
reactant
Reaction Step One
Name
Quantity
11 mL
Type
solvent
Reaction Step One
Name
Quantity
11 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N-:1]=[N+:2]=[N-:3].[Na+].[CH3:5][C:6]([O:9][C:10]([N:12]1[CH2:18][CH2:17][CH:16]2[CH:14]([O:15]2)[CH2:13]1)=[O:11])([CH3:8])[CH3:7].[Cl-].[NH4+].C([O-])(O)=O.[Na+]>CCO.O>[CH3:8][C:6]([O:9][C:10]([N:12]1[CH2:18][CH2:17][CH:16]([N:1]=[N+:2]=[N-:3])[CH:14]([OH:15])[CH2:13]1)=[O:11])([CH3:5])[CH3:7].[CH3:8][C:6]([O:9][C:10]([N:12]1[CH2:18][CH2:17][CH:16]([OH:15])[CH:14]([N:1]=[N+:2]=[N-:3])[CH2:13]1)=[O:11])([CH3:5])[CH3:7] |f:0.1,3.4,5.6|

Inputs

Step One
Name
Quantity
0.94 g
Type
reactant
Smiles
[N-]=[N+]=[N-].[Na+]
Name
Quantity
2.18 g
Type
reactant
Smiles
CC(C)(C)OC(=O)N1CC2OC2CC1
Name
Quantity
0.76 g
Type
reactant
Smiles
[Cl-].[NH4+]
Name
Quantity
11 mL
Type
solvent
Smiles
CCO
Name
Quantity
11 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
150 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 150° C. for 5 minutes under microwave irradiation
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with DCM
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
The crude product was purified by flash column chromatography (silica; AcOEt in Heptane 20/80 to 80/20)
CUSTOM
Type
CUSTOM
Details
The desired fractions were collected
CUSTOM
Type
CUSTOM
Details
the solvents evaporated in vacuo

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
CC(C)(C)OC(=O)N1CC(C(CC1)N=[N+]=[N-])O
Measurements
Type Value Analysis
AMOUNT: MASS 0.93 g
YIELD: PERCENTYIELD 35%
Name
Type
product
Smiles
CC(C)(C)OC(=O)N1CC(C(CC1)O)N=[N+]=[N-]
Measurements
Type Value Analysis
AMOUNT: MASS 0.26 g
YIELD: PERCENTYIELD 10%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.